![molecular formula C7H7F3N2O B2945675 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1936401-01-2](/img/structure/B2945675.png)
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative that has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Research has shown that derivatives of pyrazole, such as those synthesized from "5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde," exhibit significant antimicrobial and antioxidant activities. For instance, a study by Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, showcasing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The study highlights the potential of these compounds as inhibitors of the E. coli MurB enzyme, suggesting their significance in developing new antimicrobial agents (Bhat et al., 2016).
Structural Analysis and Synthesis Techniques
Another aspect of research focuses on the synthesis and crystal structure analysis of pyrazole derivatives. For example, Xu and Shi (2011) explored the synthesis of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, revealing insights into its crystal structure and laying the groundwork for further chemical modifications and applications in various fields, including medicinal chemistry (Xu & Shi, 2011).
Enzyme Inhibition for Therapeutic Applications
El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material to synthesize a series of compounds evaluated as 5α-reductase and aromatase inhibitors. Their findings suggest that certain derivatives exhibit high potency in inhibiting these enzymes, which is crucial in treating conditions like prostate enlargement and hormone-dependent cancers. This research demonstrates the chemical's role in developing new therapeutic agents (El-Naggar et al., 2020).
Molecular and Supramolecular Chemistry
The compound and its derivatives have also been explored for their molecular and supramolecular characteristics. Research by Trilleras et al. (2014) and Cuartas et al. (2017) delves into the synthesis of pyrazole derivatives, examining their crystal structures and potential for forming hydrogen-bonded chains and assemblies. These studies contribute to the understanding of the compound's chemical behavior and its utility in designing molecular materials with specific properties (Trilleras et al., 2014); (Cuartas et al., 2017).
Fluorescence and Photophysical Properties
The photophysical properties of pyrazole derivatives have also been a subject of study, with implications for materials science and sensor development. Patil et al. (2010) investigated the fluorescence of novel pyrazolo naphthyridines, indicating the effect of specific solute-solvent interactions and electron donor-acceptor substituents on their fluorescence properties. This research opens avenues for utilizing these compounds in optical and electronic applications (Patil et al., 2010).
properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURRERTXGKKPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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